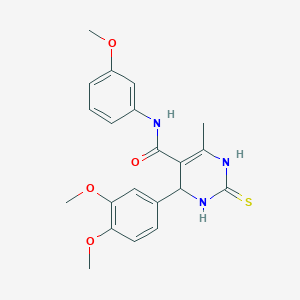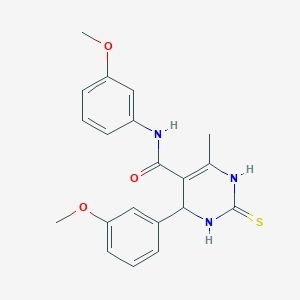
N-(2-ethoxyphenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethoxyphenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, commonly known as EFT-508, is a small molecule inhibitor that targets the tyrosine kinase enzyme. This molecule has gained attention in scientific research due to its potential in treating various cancers.
Mecanismo De Acción
EFT-508 works by binding to the ATP-binding site of the tyrosine kinase enzyme, preventing its activation and subsequent signaling pathways that promote cancer cell growth and survival. This results in the inhibition of cancer cell proliferation and induces apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
EFT-508 has been found to have minimal toxicity and side effects on normal cells, making it a promising treatment for cancer. It has been shown to have a high selectivity for cancer cells, targeting only the tyrosine kinase enzyme that is overexpressed in cancer cells. EFT-508 has also been found to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EFT-508 has several advantages for lab experiments, including its high selectivity for cancer cells, minimal toxicity to normal cells, and ability to enhance the effectiveness of other cancer treatments. However, its limitations include the need for further research to determine optimal dosages and treatment regimens, as well as potential resistance to the treatment by cancer cells.
Direcciones Futuras
Further research on EFT-508 is needed to determine its potential as a treatment for various types of cancer. Some possible future directions include:
1. Investigating the effectiveness of EFT-508 in combination with other cancer treatments, such as immunotherapy and targeted therapy.
2. Conducting clinical trials to determine the optimal dosages and treatment regimens for EFT-508 in various types of cancer.
3. Developing new formulations of EFT-508 that can improve its bioavailability and effectiveness.
4. Investigating the potential of EFT-508 in treating other diseases that involve the tyrosine kinase enzyme, such as autoimmune disorders and inflammatory diseases.
5. Studying the mechanism of resistance to EFT-508 in cancer cells and developing strategies to overcome it.
Métodos De Síntesis
EFT-508 can be synthesized through a multistep process that involves the reaction of 2-fluorobenzaldehyde with ethyl 2-oxo-4-phenylbutanoate, followed by the reaction of the resulting compound with 6-methylpyrimidin-2-amine in the presence of a base. The final product is obtained through a purification process using chromatography.
Aplicaciones Científicas De Investigación
EFT-508 has shown potential as an effective treatment for various types of cancer, including solid tumors and lymphomas. It has been found to inhibit the growth and proliferation of cancer cells by targeting the tyrosine kinase enzyme, which is involved in cell signaling pathways that promote cancer cell survival and growth.
Propiedades
Fórmula molecular |
C20H20FN3O3 |
|---|---|
Peso molecular |
369.4 g/mol |
Nombre IUPAC |
N-(2-ethoxyphenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C20H20FN3O3/c1-3-27-16-11-7-6-10-15(16)23-19(25)17-12(2)22-20(26)24-18(17)13-8-4-5-9-14(13)21/h4-11,18H,3H2,1-2H3,(H,23,25)(H2,22,24,26) |
Clave InChI |
OXBRFMRCKCEEIG-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(NC(=O)NC2C3=CC=CC=C3F)C |
SMILES canónico |
CCOC1=CC=CC=C1NC(=O)C2=C(NC(=O)NC2C3=CC=CC=C3F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-(4-chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295275.png)
![4-[4-(3-methylphenyl)-1-piperazinyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B295278.png)
![4-[4-(4-methylphenyl)-1-piperazinyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B295279.png)

![N-(4-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide](/img/structure/B295282.png)

![5-Phenyl-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B295286.png)
![4-(4-Methyl-1-piperidinyl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B295290.png)
![4-(2-methyl-1-piperidinyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B295293.png)



![4-[4-(dimethylamino)phenyl]-N-(2,3-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B295307.png)
